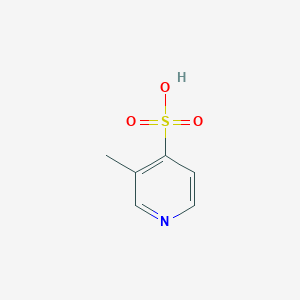

3-methylpyridine-4-sulfonic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

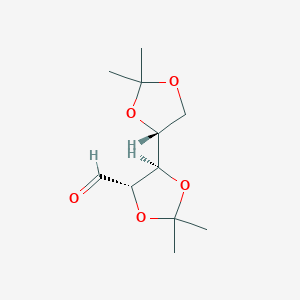

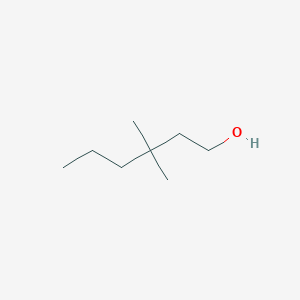

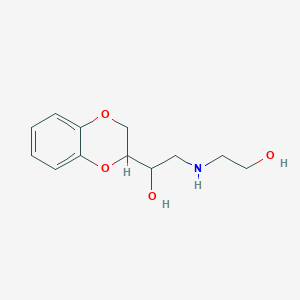

3-methylpyridine-4-sulfonic Acid, also known as 4-methylpyridine-3-sulfonic acid, is a chemical compound with the molecular formula C6H7NO3S . It has a molecular weight of 173.19 .

Synthesis Analysis

The synthesis of 3-methylpyridine-4-sulfonic Acid involves several steps. The process begins with the diazotation of substituted 3-aminopyridines. The diazo groups in the obtained diazonium chlorides are then substituted with sulfonyl groups to synthesize the corresponding pyridine-3-sulfonyl chlorides . These synthesized pyridine-3-sulfonyl chlorides are then converted to pyridine-3-sulfonic acids .Molecular Structure Analysis

The InChI code for 3-methylpyridine-4-sulfonic Acid is 1S/C6H7NO3S/c1-5-2-3-7-4-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) .Chemical Reactions Analysis

Sulfonic acids, such as 3-methylpyridine-4-sulfonic Acid, are highly reactive towards water and other nucleophiles . This reactivity is utilized in the synthesis process of 3-methylpyridine-4-sulfonic Acid .Physical And Chemical Properties Analysis

3-methylpyridine-4-sulfonic Acid is a solid at room temperature . .Applications De Recherche Scientifique

Synthesis of Pyridine-3-Sulfonyl Chlorides, Sulfonic Acids, and Sulfonyl Amides

3-methylpyridine-4-sulfonic Acid can be used in the synthesis of several substituted pyridine-3-sulfonyl chlorides, sulfonic acids, and sulfonyl amides . This process involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .

Intermediates for Technical and Pharmaceutical Compounds

Aromatic and heteroaromatic sulfonic acids, such as 3-methylpyridine-4-sulfonic Acid, are compounds of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .

Pharmaceuticals

Sulfonic acid derivatives, including those derived from 3-methylpyridine-4-sulfonic Acid, find use as pharmaceuticals . They can be used in the development of new drugs and treatments.

Plant Growth Regulators

Some sulfonic acid derivatives are used as plant growth regulators . These compounds can influence the growth and development of plants, making them potentially useful in agriculture and horticulture.

Herbicides

Certain sulfonic acid derivatives are used as herbicides . These compounds can control or eliminate unwanted vegetation, making them valuable in maintaining crop health and productivity.

Synthesis of Biologically Active Compounds

3-methylpyridine-4-sulfonic Acid can be used in the synthesis of promising biologically active compounds . This includes the preparation of N-substituted sulfonic acids and sulfonyl amides .

Safety and Hazards

3-methylpyridine-4-sulfonic Acid is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

3-Methylpyridine-4-sulfonic Acid, also known as 4-Methylpyridine-3-sulfonic acid , is an experimental small molecule It has been found to interact with collagenase 3 and stromelysin-1 in humans .

Mode of Action

It is suggested that it may interact with its targets, potentially influencing their function . More research is needed to fully understand the interaction between this compound and its targets.

Biochemical Pathways

It has been reported that certain microorganisms can transform 3-methylpyridine into nicotinic acid (pyridine-3-carboxylic acid) . This suggests that 3-Methylpyridine-4-sulfonic Acid may be involved in some metabolic pathways in these organisms.

Result of Action

Given its potential interaction with collagenase 3 and stromelysin-1 , it may have an impact on the breakdown of collagen in the human body.

Action Environment

It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere . It is soluble in water and some organic solvents , which may influence its action and stability.

Propriétés

IUPAC Name |

3-methylpyridine-4-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-4-7-3-2-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZRQBQLRFXQPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376568 |

Source

|

| Record name | 3-methylpyridine-4-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methylpyridine-4-sulfonic Acid | |

CAS RN |

14045-23-9 |

Source

|

| Record name | 3-methylpyridine-4-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(Dimethylamino)phenyl]diazenyl}-6-methoxy-3-methyl-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B78339.png)

![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)